

Moskene: A Toxicological and Health Risk Assessment

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Compound of Interest

Compound Name: Moskene

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Moskene (1,1,3,3,5-pentamethyl-4,6-dinitroindane) is a synthetic nitromusk fragrance ingredient that has seen decreased use due to concerns regarding its toxicological profile and environmental persistence.[1] This technical guide provides a comprehensive overview of the known toxicological data for **Moskene** and related nitromusks, with a focus on genotoxicity, dermal toxicity, neurotoxicity, and potential endocrine-disrupting effects. All quantitative data are summarized in structured tables, and detailed experimental protocols for key toxicological assays are provided. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the potential health risks associated with **Moskene** exposure.

Introduction

Moskene is a synthetic fragrance compound belonging to the nitromusk family. Historically used in a variety of consumer products such as perfumes and cosmetics, its use has been curtailed in many regions due to concerns about its potential adverse health effects and its persistence in the environment.[1] Exposure to **Moskene** can occur through dermal contact, inhalation, and ingestion.[1] Understanding the toxicological profile of **Moskene** is crucial for researchers, scientists, and drug development professionals involved in the safety assessment of chemical compounds. This guide synthesizes the available toxicological data, focusing on

key areas of concern and providing detailed methodologies for relevant experimental assessments.

Toxicological Profile

The toxicological evaluation of **Moskene** has been informed by studies on the compound itself, as well as by data from structurally related nitromusks, such as musk ketone and musk xylene, due to a relative scarcity of data on **Moskene**.^[2]^[3]

Acute and Dermal Toxicity

Acute toxicity studies on nitromusks generally indicate low acute toxicity via oral and dermal routes.^[4]^[5] A key study investigating the subchronic dermal toxicity of **Moskene** provides valuable quantitative data.

Table 1: Subchronic Dermal Toxicity of **Moskene** in Rats (90-Day Study)

Parameter	Value	Species	Sex	Reference
No-Observed-Effect Level (NOEL)	24 mg/kg body weight/day	Rat	Male	^[1]
No-Observed-Effect Level (NOEL)	75 mg/kg body weight/day (highest dose administered)	Rat	Female	^[1]

Source: 90-day dermal toxicity study and neurotoxicity evaluation of nitromusks in the albino rat.^[1]

Genotoxicity

The genotoxic potential of **Moskene** and other nitromusks has been evaluated in a battery of in vitro assays. The available evidence suggests that **Moskene** is not genotoxic.

Table 2: Genotoxicity Studies on **Moskene**

Assay	System	Concentration/ Dose	Result	Reference
Micronucleus Test	Human Lymphocytes in vitro	Up to cytotoxic doses	Negative	[6]
Micronucleus Test	Human Hepatoma Cell Line (Hep G2) in vitro	Up to cytotoxic doses	Negative	[6]

Source: Genotoxicity of Nitro Musks in the Micronucleus Test With Human Lymphocytes in Vitro and the Human Hepatoma Cell Line Hep G2.[\[6\]](#)

While direct evidence for **Moskene** in the comet assay is limited, this assay is a standard method for assessing DNA damage.

Neurotoxicity

A 90-day dermal toxicity study in rats specifically evaluated the neurotoxic potential of **Moskene**. The study concluded that, unlike the related compound musk ambrette, **Moskene** did not produce neurotoxic effects at the doses tested.[\[1\]](#)

Endocrine Disruption

There is concern that nitromusks, including **Moskene**, may act as endocrine-disrupting chemicals (EDCs).[\[4\]](#)[\[5\]](#) EDCs can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects. The primary mechanisms of concern for nitromusks involve interactions with estrogen and androgen receptors.

Experimental Protocols

This section provides detailed methodologies for key toxicological assays relevant to the assessment of **Moskene**.

In Vivo 90-Day Dermal Toxicity Study

This protocol is based on the methodology used in the neurotoxicity evaluation of nitromusks in rats.[1]

Objective: To determine the potential subchronic dermal toxicity and neurotoxicity of **Moskene**.

Test System: Albino rats.

Administration: Daily dermal application for 90 days.

Dosage Groups:

- Control group (vehicle only)
- Low-dose group (e.g., 7.5 mg/kg body weight)
- Mid-dose group (e.g., 24 mg/kg body weight)
- High-dose group (e.g., 75 mg/kg body weight)

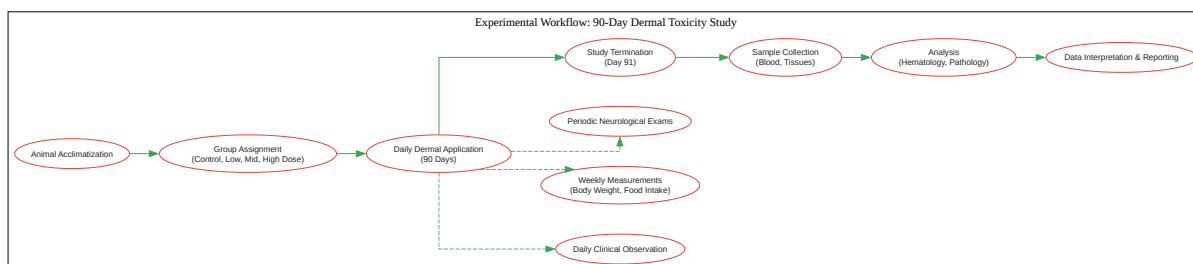
Procedure:

- Acclimatize animals to laboratory conditions.
- Clip the fur from the dorsal area of the trunk for application.
- Apply the test substance daily to the clipped skin.
- Observe animals daily for clinical signs of toxicity.
- Record body weight and food consumption weekly.
- Perform detailed neurological examinations at specified intervals.
- At the end of the 90-day period, collect blood for hematology and clinical chemistry analysis.
- Conduct a full necropsy and weigh major organs.

- Preserve tissues for histopathological examination.

Endpoints:

- Clinical observations
- Body weight and food consumption changes
- Neurological assessments
- Hematology and clinical chemistry parameters
- Organ weights
- Gross and microscopic pathology



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Workflow for a 90-day dermal toxicity study.

In Vitro Micronucleus Test

This protocol is a generalized procedure based on standard methods for assessing chromosomal damage.^{[6][7]}

Objective: To evaluate the potential of **Moskene** to induce chromosomal damage in mammalian cells.

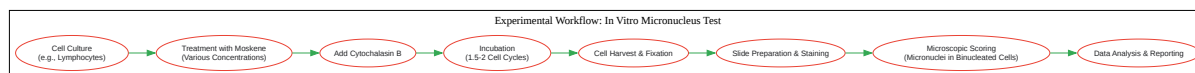
Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., Hep G2).

Procedure:

- Culture cells in appropriate medium.
- Expose cell cultures to a range of concentrations of **Moskene**, including a vehicle control and a positive control.
- If using a cell line that requires metabolic activation, include a fraction of liver homogenate (S9).
- Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
- Incubate for a period equivalent to 1.5-2 cell cycles.
- Harvest the cells and fix them onto microscope slides.
- Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Score the frequency of micronuclei in binucleated cells under a microscope.

Endpoints:

- Frequency of micronucleated cells.
- Cytotoxicity assessment (e.g., cytokinesis-block proliferation index).



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Workflow for an in vitro micronucleus test.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This is a generalized protocol for the alkaline comet assay to detect DNA strand breaks.[6][8]

Objective: To assess the potential of **Moskene** to induce DNA damage in individual cells.

Test System: Any eukaryotic cell type.

Procedure:

- Expose cells to **Moskene** at various concentrations.
- Embed the cells in a low-melting-point agarose on a microscope slide.
- Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.
- Subject the slides to an alkaline buffer to unwind the DNA.
- Perform electrophoresis under alkaline conditions. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail."
- Stain the DNA with a fluorescent dye.
- Visualize and score the comets using fluorescence microscopy and image analysis software.

Endpoints:

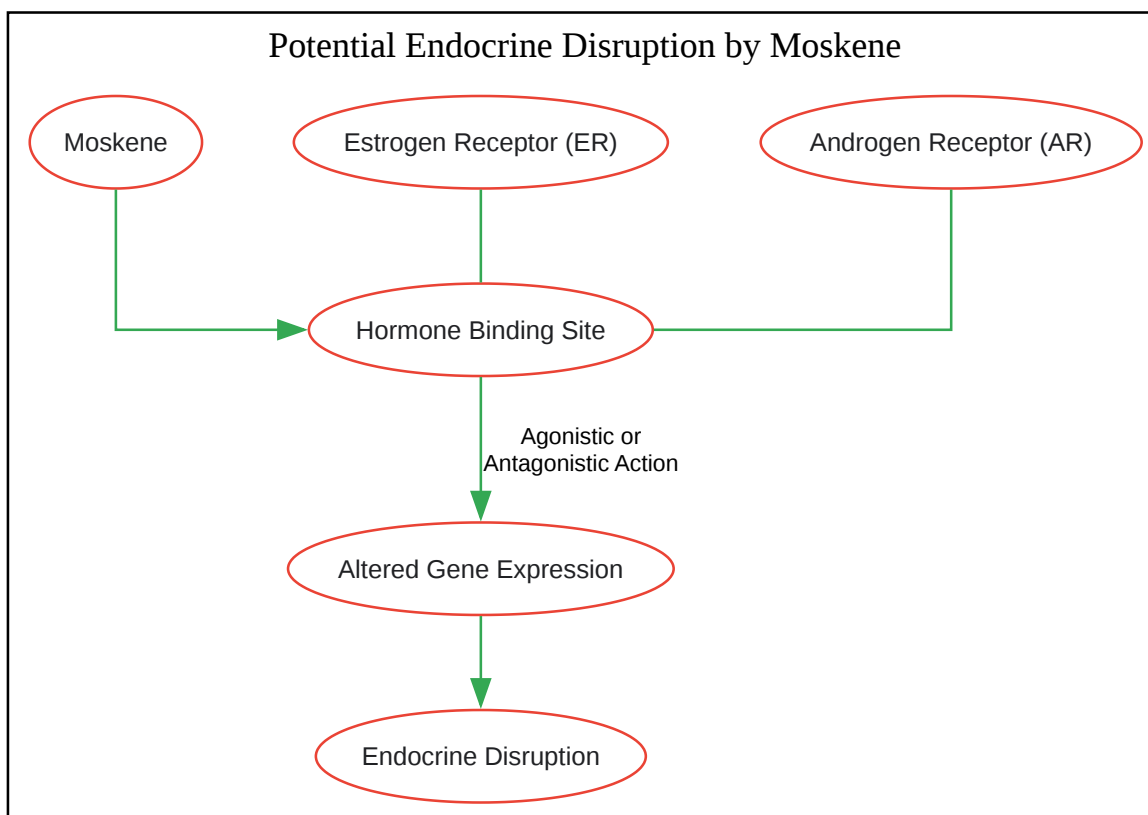
- Percentage of DNA in the tail.
- Tail length.
- Tail moment.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of **Moskene**'s toxicity are not fully elucidated. However, based on its chemical class and the effects of other nitromusks, several potential pathways can be hypothesized.

Endocrine Disruption: Estrogen and Androgen Receptor Signaling

Nitromusks are suspected to interfere with hormone signaling by binding to estrogen and androgen receptors.



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*Hypothesized interaction of **Moskene** with hormone receptors.*

An Estrogen Receptor Binding Assay can be used to investigate this interaction. This assay typically involves incubating a source of estrogen receptors with a radiolabeled estrogen and varying concentrations of the test compound (**Moskene**). The ability of **Moskene** to displace the radiolabeled estrogen is measured, indicating its binding affinity for the receptor.

Similarly, an Androgen Receptor Transactivation Assay can assess the functional consequence of **Moskene** binding to the androgen receptor. This involves using a cell line containing an androgen receptor and a reporter gene linked to an androgen-responsive promoter. An increase or decrease in reporter gene activity in the presence of an androgen and **Moskene** indicates an agonistic or antagonistic effect, respectively.

Health Risks and Regulatory Status

Due to concerns about its toxicity and environmental persistence, the use of **Moskene** in consumer products has been significantly restricted or banned in several jurisdictions, including the European Union.[1] The available data, while not definitively establishing a high risk to human health at typical exposure levels, warrant a precautionary approach. The potential for bioaccumulation and long-term, low-dose exposure are key considerations in risk assessment.

Conclusion

The toxicological profile of **Moskene**, based on available studies and data from related nitromusks, suggests a low potential for acute toxicity and genotoxicity. However, concerns remain regarding its potential as an endocrine disruptor. Further research is needed to fully elucidate the molecular mechanisms of **Moskene**'s action and to comprehensively assess the risks associated with human exposure. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the toxicology of **Moskene** and other synthetic fragrance ingredients.

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